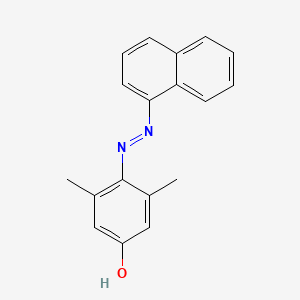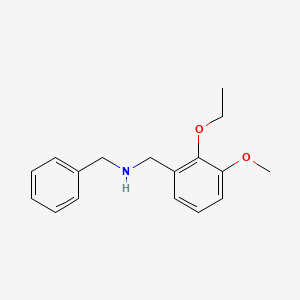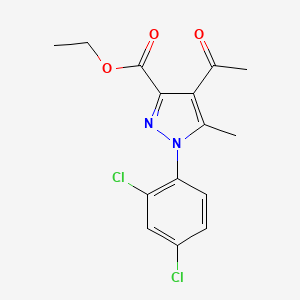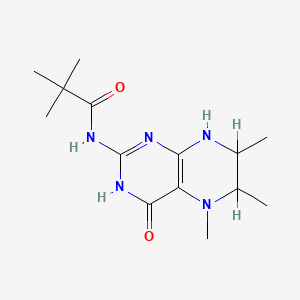
3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol is an organic compound with the molecular formula C18H16N2O. It is a type of azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to an aromatic ring. This compound is known for its vibrant color and is often used in dye and pigment industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 1-naphthylamine to form the corresponding diazonium salt. This intermediate is then coupled with 3,5-dimethylphenol under alkaline conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes, pigments, and as a colorant in plastics and textiles.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol primarily involves its interaction with biological molecules through its azo and phenolic groups. The azo group can undergo reduction to form amines, which can then interact with various enzymes and proteins. The phenolic group can participate in hydrogen bonding and other interactions with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylphenol: Lacks the azo group, making it less colorful and less reactive in certain chemical reactions.
4-(1-Naphthyldiazenyl)phenol: Similar structure but without the methyl groups, affecting its solubility and reactivity.
2,4-Dimethyl-6-(1-naphthyldiazenyl)phenol: Different substitution pattern, leading to variations in chemical properties.
Uniqueness
3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and azo groups enhances its reactivity and makes it suitable for a wide range of applications .
Propiedades
Número CAS |
1778-72-9 |
|---|---|
Fórmula molecular |
C18H16N2O |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
3,5-dimethyl-4-(naphthalen-1-yldiazenyl)phenol |
InChI |
InChI=1S/C18H16N2O/c1-12-10-15(21)11-13(2)18(12)20-19-17-9-5-7-14-6-3-4-8-16(14)17/h3-11,21H,1-2H3 |
Clave InChI |
CKLRNEUSRAHUFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N=NC2=CC=CC3=CC=CC=C32)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13377184.png)
![(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate](/img/structure/B13377186.png)

![N-{[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-N'-(2-phenylethyl)urea](/img/structure/B13377197.png)
![6-Methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B13377202.png)
![(5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile](/img/structure/B13377203.png)
![2-Oxo-1,3-benzoxathiol-6-yl 3-[3-(trifluoromethyl)phenyl]acrylate](/img/structure/B13377211.png)


![6-[4-(Allyloxy)phenyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13377227.png)
![4-amino-2,5-dioxo-3,6-dipropyl-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B13377233.png)
![N-{2-[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B13377234.png)
![14-Oxa-2,9,11,13,15,17-hexaazatetracyclo[8.7.0.0(3,8).0(12,16)]heptadeca-1(17),3(8),4,6,10,12,15-heptaene](/img/structure/B13377239.png)
